Regiochemical Differentiation: 3-Sulfonyl Chloride Enables Access to Validated Kinase Pharmacophore Inaccessible via 2-Isomer
The 3-sulfonyl chloride substitution on the imidazo[1,2-a]pyridine scaffold maps directly onto the sulfonamide attachment point utilized by the most potent reported imidazo[1,2-a]pyridine-based kinase inhibitors. Sulfonylhydrazone-substituted imidazo[1,2-a]pyridines bearing the sulfonamide linkage at the 3-position achieved IC₅₀ values of 0.26–0.30 nM against PI3K p110α (compounds 8h and 8c), representing the most potent p110α inhibitors reported at the time of publication [1]. In a separate c-Met inhibitor program, the 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine Compound 31 achieved a c-Met IC₅₀ of 12.8 nM with >78-fold selectivity over 16 tyrosine kinases [2]. In contrast, the 2-sulfonyl chloride regioisomer (CAS 1443980-37-7) has no documented role in any published kinase inhibitor series, and no quantitative potency data exist for 2-sulfonamide derivatives in these pharmacophore contexts .
| Evidence Dimension | Access to validated kinase inhibitor pharmacophore based on sulfonamide attachment position |
|---|---|
| Target Compound Data | 3-position sulfonyl chloride; derived 3-sulfonamides represented in PI3Kα inhibitors (IC₅₀ = 0.26–0.30 nM) and c-Met inhibitors (IC₅₀ = 12.8 nM) |
| Comparator Or Baseline | 2-sulfonyl chloride isomer (CAS 1443980-37-7): No published kinase inhibition data; no documented role in PI3Kα or c-Met pharmacophore series |
| Quantified Difference | 3-position: validated pharmacophore with sub-nanomolar to low nanomolar IC₅₀ values across two kinase targets; 2-position: no quantitative activity data available |
| Conditions | Biochemical kinase inhibition assays: PI3K p110α enzymatic assay (Hayakawa et al., 2007); c-Met kinase activity assay with 16-kinase selectivity panel (Acta Pharmacol. Sin., 2016) |
Why This Matters
Selecting the 3-sulfonyl chloride regioisomer directly accesses a pharmacophore space with established structure-activity relationships and sub-nanomolar potency precedent, whereas the 2-isomer lacks any published validation, representing unmitigated SAR risk for kinase-targeted library synthesis.
- [1] Hayakawa M, Kawaguchi K, Kaizawa H, Koizumi T, Ohishi T, et al. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 2007, 15(17), 5837–5844. View Source
- [2] Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 2016. Compound 31: c-Met IC₅₀ = 12.8 nmol/L. View Source
